molecular formula C11H9ClO B1354698 (4-Chloronaphthalen-1-yl)methanol CAS No. 79996-89-7

(4-Chloronaphthalen-1-yl)methanol

Cat. No. B1354698
CAS RN: 79996-89-7
M. Wt: 192.64 g/mol
InChI Key: YJGYJNTZRNCUIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(4-Chloronaphthalen-1-yl)methanol” is 1S/C11H9ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Chloronaphthalen-1-yl)methanol” is a powder . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis Methods

  • Regiocontrolled Benzannulation: (4-Chloronaphthalen-1-yl)methanol is used in benzannulation reactions to produce 1-aryl-4-chloronaphthalenes with selective catalysis by SnCl4 or TiCl4 and silyl triflates (Nishii, Yoshida, & Tanabe, 1997).

Physical Properties Analysis

  • Density, Viscosity, and Speed of Sound: Studies include measuring physical properties like density, viscosity, and speed of sound in binary mixtures of 1-chloronaphthalene with methanol and other alcohols (Aminabhavi & Patil, 1998).

Luminescence and Sensing Applications

  • Luminescent Metal-Organic Frameworks: Research into luminescent Zn-MOFs using semi-rigid ligands demonstrates unique responses to methanol, suggesting potential applications in methanol sensing in ethanol solutions (Jin et al., 2013).
  • Ultrasensitive Colorimetric and Ratiometric Detection: A chemosensor synthesized from condensation between 4-(diethylamino)salicylaldehyde and 1,8-diaminonaphthalene showed potential in detecting Cu2+ in aqueous methanol solutions, highlighting its application in chemical sensing (Fanna et al., 2018).

Impact on Lipid Dynamics

  • Effect on Lipid Dynamics: Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes, which is crucial for understanding its role in studies involving transmembrane proteins/peptides (Nguyen et al., 2019).

Fluorescence Sensing

  • Novel Fluorescent Schiff Base: A new Schiff base, synthesized and characterized for photoluminescent properties, demonstrated high selectivity and sensitivity as a fluorescence sensor for Cu2+ ions, especially in methanol solution (Yıldırım & Kaya, 2010).

Applications in Organic Chemistry

  • Chiral Auxiliary in Asymmetric Synthesis: Chiral auxiliaries derived from compounds like (4-Chloronaphthalen-1-yl)methanol are used in asymmetric syntheses, such as the production of α-hydroxy esters (Jung, Ho, & Kim, 2000).

Polymer Solar Cells Efficiency

  • Enhancement in Polymer Solar Cells: Studies on furan-flanked DPP copolymer, with solvent additive and methanol treatment, demonstrated significant improvements in the efficiency of polymer solar cells (Zhou et al., 2015).

Solvation Dynamics Studies

  • Ultrafast Dynamics of Methanol: Investigations into the ultrafast dynamics of methanol using time-dependent fluorescent shift experiments and molecular dynamic simulations shed light on its solvation response (Rosenthal et al., 1994).

properties

IUPAC Name

(4-chloronaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGYJNTZRNCUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306031
Record name 4-Chloro-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloronaphthalen-1-yl)methanol

CAS RN

79996-89-7
Record name 4-Chloro-1-naphthalenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79996-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloronaphthalen-1-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This compound was prepared in the manner of Step C, Example 1, using 2.1 grams (0.011 mole) of 4-chloronaphthalenecarbaldehye, 70 mL of methanol, 20 mL of THF, and 2 grams (0.054 mole) of sodium borohydride. This preparation differs in that sodium borohydride was used rather than a solution of potassium hydroxide in water. The yield of the title compound was 1.9 grams.
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70 mL
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2 g
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20 mL
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